molecular formula C16H14N2O4 B5837570 2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid

Cat. No.: B5837570
M. Wt: 298.29 g/mol
InChI Key: YCCSXAOJIKLQSW-UHFFFAOYSA-N
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Description

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid is a compound that belongs to the class of phenylcarbamoylbenzoic acid derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a benzoic acid core with a phenylacetyl group and a carbamoyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with phenylacetic acid to form the intermediate compound, which is then reacted with ammonia to introduce the carbamoyl group. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as toluene or xylene, and using a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the phenylacetyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylacetyl group may yield benzoic acid derivatives, while reduction of the carbamoyl group can produce amines or amides .

Scientific Research Applications

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid has several scientific research applications across different fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylacetyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carbamoyl group may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(phenylacetyl)amino]benzoic acid
  • 5-(carbamoylamino)-2-[(2-phenylacetyl)amino]pentanoic acid
  • N-(4-((3-methoxyphenyl)carbamoyl)phenyl)nicotinamide

Uniqueness

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects .

Properties

IUPAC Name

2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(10-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h1-9H,10H2,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSXAOJIKLQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333167
Record name 2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

161954-98-9
Record name 2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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